molecular formula C11H15Cl2N3 B1413507 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride CAS No. 1439908-02-7

4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride

Cat. No.: B1413507
CAS No.: 1439908-02-7
M. Wt: 260.16 g/mol
InChI Key: QTTVSCHRKFBAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound is a derivative of quinoline and has been found to exhibit promising properties that can be utilized for various purposes.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Substituted Quinolines: 4-hydrazino-2-methylquinolines, including 4-(Hydrazinylmethyl)-2-methylquinoline dihydrochloride, are synthesized by reacting 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds are used to create 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, which have potential applications in various chemical syntheses (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Structural and Mechanistic Studies

  • Reactions with Trifluoromethyl-β-diketones: When 4-hydrazinoquinolines react with trifluoromethyl-β-diketones, different pyrazole derivatives are formed. These reactions are significant for understanding the structural and mechanistic aspects of chemical processes involving 4-hydrazinoquinolines (Singh, Kapoor, Kumar, & Threadgill, 1997).

Antioxidant Activity

  • Antioxidant Properties: A study on the biological properties of 4-hydrazinoquinoline derivatives, including this compound, revealed significant antioxidant activity. These compounds are identified as promising protectors of spermatozoa in conditions of oxidative stress (Romanenko & Kozyr, 2022).

Nucleophilic Reactions

  • Nucleophilic Substitution Reactions: Research on nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue, related to this compound, provided insights into creating new 4-substituted 2-quinolinones and quinolinethiones. This is important for developing synthetic methods in organic chemistry (Ismail, Abass, & Hassan, 2000).

Biological Evaluation

  • Antitumor Agents: Derivatives of 4-hydrazinoquinolines, which include compounds like this compound, have been evaluated for their potential as antitumor agents. Some of these compounds showed promising activity against various cancer cell lines, indicating their potential in cancer research and therapy (Jiang et al., 2012).

Properties

IUPAC Name

(2-methylquinolin-4-yl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8;;/h2-6,13H,7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVSCHRKFBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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